Product packaging for 4-Glycidyloxycarbazole(Cat. No.:CAS No. 51997-51-4)

4-Glycidyloxycarbazole

Cat. No.: B193025
CAS No.: 51997-51-4
M. Wt: 239.27 g/mol
InChI Key: SVWKIGRDISDRLO-UHFFFAOYSA-N
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Description

4-(2,3-Epoxypropoxy)carbazole is an organic compound with the CAS number 51997-51-4 and a molecular formula of C15H13NO2, corresponding to a molecular weight of 239.27 g/mol . This compound is of significant interest in chemical and materials science research due to its molecular structure, which incorporates both a carbazole group and a reactive epoxy moiety. The carbazole group is a well-known heterocycle valued for its electron-donating capability and rigid, planar structure. These properties make carbazole derivatives promising candidates for development in advanced materials. Concurrently, the 2,3-epoxypropoxy (glycidyl) group is highly reactive, allowing the molecule to serve as a key building block or monomer in polymerization reactions and polymer modification. Researchers can utilize the epoxy ring's susceptibility to nucleophilic attack for covalent bonding to other molecules or surfaces, or for the synthesis of novel polymers with tailored properties. As such, 4-(2,3-Epoxypropoxy)carbazole is primarily used in laboratory settings as a chemical reagent and intermediate. Its applications are focused on the research and development of specialty polymers, functionalized materials, and in organic synthesis. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO2 B193025 4-Glycidyloxycarbazole CAS No. 51997-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(oxiran-2-ylmethoxy)-9H-carbazole
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H13NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h1-7,10,16H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWKIGRDISDRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC3=C2C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306928
Record name 4-(2,3-Epoxypropoxy)carbazole
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Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51997-51-4
Record name 4-(2,3-Epoxypropoxy)carbazole
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Record name 4-Oxiranylmethoxy-9H-carbazole
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Record name 4-(2,3-Epoxypropoxy)carbazole
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Record name 4-(Oxiran-2-ylmethoxy)-9H-carbazole
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Record name 4-OXIRANYLMETHOXY-9H-CARBAZOLE
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Synthetic Methodologies and Chemical Transformations of 4 2,3 Epoxypropoxy Carbazole

Established Synthetic Routes to 4-(2,3-Epoxypropoxy)carbazole

The primary and most widely reported method for synthesizing 4-(2,3-Epoxypropoxy)carbazole involves the reaction of 4-hydroxycarbazole (B19958) with epichlorohydrin (B41342) or its derivatives. evitachem.com

Reaction of 4-Hydroxycarbazole with Epichlorohydrin and Derivatives

The fundamental synthesis involves a nucleophilic substitution reaction where the hydroxyl group of 4-hydroxycarbazole attacks the electrophilic carbon of epichlorohydrin. This is followed by an intramolecular cyclization to form the epoxypropoxy group. The reaction is typically carried out under alkaline conditions.

One documented procedure involves adding 4-hydroxycarbazole to a stirred solution of sodium hydroxide (B78521) and water, cooling the mixture, and then adding dimethyl sulfoxide (B87167) (DMSO). connectjournals.com Epichlorohydrin is subsequently added dropwise while maintaining a low temperature. The temperature is then raised, and the reaction is stirred for several hours. connectjournals.com Another approach describes dissolving 4-hydroxycarbazole in an organic solvent like dioxane, adding aqueous sodium hydroxide, and then epichlorohydrin, followed by stirring at a moderately elevated temperature. quickcompany.in

A variation of this method for the synthesis of the (S)-(+)-enantiomer involves reacting 4-hydroxycarbazole with (S)-glycidyl m-nitrobenzenesulfonate (B8546208) in the presence of potassium carbonate in 2-butanone. acs.org

Role of Basic Conditions and Solvents in Synthesis Efficiency

The choice of base and solvent significantly impacts the efficiency and purity of the synthesis.

Basic Conditions: Inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used to deprotonate 4-hydroxycarbazole, which enhances its nucleophilicity. The concentration of the base is a critical factor; while higher concentrations can speed up the reaction, they also increase the risk of the epoxide ring hydrolyzing. Studies have shown that using 1.1 to 6 molar equivalents of NaOH or KOH is effective. One process specifies using approximately 1.05 molar equivalents of sodium hydroxide to 4-hydroxycarbazole. connectjournals.com Another optimized method for preparing Carvedilol step 1 (4-(2,3-epoxypropoxy)carbazole) used 4.0 mole equivalents of potassium carbonate. joac.info

Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are favored because they can dissolve both reactants and help stabilize reaction intermediates. Protic solvents like isopropyl alcohol and methanol (B129727) are also used. Isopropyl alcohol is often preferred due to its good miscibility and lower toxicity. The reaction has also been performed in solvents like dioxane and monoglyme. quickcompany.in Some procedures even describe a "neat" reaction condition, without the use of a traditional solvent, using potassium carbonate as the base. joac.info

The reaction temperature is another crucial parameter, typically maintained between 10–30°C to minimize the formation of side products. Following the reaction, the crude product is often purified by recrystallization from solvents like methanol or ethyl acetate (B1210297) to achieve high purity (often >99%). google.comnih.gov

Table 1: Summary of Reaction Conditions for the Synthesis of 4-(2,3-Epoxypropoxy)carbazole

ParameterConditionsSource(s)
Starting Materials 4-Hydroxycarbazole, Epichlorohydrin
Bases Sodium Hydroxide (NaOH), Potassium Carbonate (K2CO3) joac.info
Base Concentration 1.1–6 molar equivalents (NaOH/KOH), 4.0 mole equivalents (K2CO3) joac.info
Solvents Isopropyl alcohol, Methanol, Dimethyl sulfoxide (DMSO), Dioxane quickcompany.in
Temperature 10–30°C, 40-45°C, 50-55°C joac.info
Yield 85–95% (with >99% purity after crystallization)

Enantioselective Synthesis of (S)-(+)-4-(2,3-Epoxypropoxy)carbazole

The synthesis of the specific (S)-(+)-enantiomer is crucial for pharmaceutical applications, as it is the more active component in drugs like Carvedilol. nih.gov

The most direct method for synthesizing (S)-(+)-4-(2,3-Epoxypropoxy)carbazole is through the use of an optically pure chiral starting material. nih.gov Specifically, (R)-(-)-epichlorohydrin is used as the starting agent. nih.govresearchgate.net The reaction proceeds by reacting 4-hydroxycarbazole with (R)-(-)-epichlorohydrin in the presence of a base such as potassium carbonate and a solvent like isopropyl alcohol. nih.govresearchgate.net

Alternatively, other chiral auxiliaries can be employed. For instance, (S)-glycidyl m-nitrobenzenesulfonate has been used to react with 4-hydroxycarbazole to produce the (S)-epoxide with almost complete retention of configuration. acs.org

A key aspect of the enantioselective synthesis using (R)-(-)-epichlorohydrin is the inversion of the chiral center during the reaction. nih.govresearchgate.net The reaction of an aryl oxide with a chiral epihalohydrin typically proceeds via an SN2 mechanism, which involves an inversion of stereochemistry at the carbon atom being attacked. mdpi.com Therefore, starting with (R)-(-)-epichlorohydrin results in the formation of the (S)-(+)-epoxypropoxy derivative. nih.govresearchgate.net This process allows for the production of the desired S-enantiomer with high optical purity. google.com

The formation of a chiral epoxide from a diol can also involve two sequential inversions of configuration, ultimately leading to the desired stereochemistry. mdpi.comresearchgate.net

The optical purity of 4-(2,3-Epoxypropoxy)carbazole is of paramount importance, particularly in the synthesis of pharmaceuticals. The different enantiomers of a chiral drug can have significantly different pharmacological activities. In the case of Carvedilol, the S-enantiomer is reported to have approximately 200 times higher β-blocking activity than its R-counterpart. nih.gov

Therefore, synthesizing the optically pure (S)-(+)-4-(2,3-Epoxypropoxy)carbazole is a critical step to ensure the efficacy of the final drug product. High optical purity, often exceeding 99%, is a key requirement for its use as a pharmaceutical intermediate.

Stereochemical Inversion during Chiral Epoxide Formation

Optimization of Synthetic Pathways and Reaction Conditions

The primary synthetic route to 4-(2,3-epoxypropoxy)carbazole involves the reaction of 4-hydroxycarbazole with an epihalohydrin, typically epichlorohydrin, in the presence of a base. rsc.orgjoac.info Optimization of this process focuses on maximizing yield and purity by carefully controlling reaction parameters.

Influence of Reaction Time and Catalyst Loading

The duration of the reaction and the amount of catalyst or base used are critical factors that significantly impact the efficiency of the synthesis of 4-(2,3-epoxypropoxy)carbazole.

Research has shown that in the synthesis from 4-hydroxycarbazole and epichlorohydrin, the reaction time is often inversely related to the temperature. For instance, at room temperature (30-40°C), the reaction may require 15-20 hours to reach completion. google.com However, by increasing the temperature to 50-55°C, the reaction time can be reduced to 4-6 hours. joac.info In some industrial-scale continuous flow reactor setups, a residence time of just 30 minutes at 50°C can achieve high yields.

The choice and amount of base are also crucial. Sodium hydroxide or potassium carbonate are commonly used to deprotonate the 4-hydroxycarbazole, thereby increasing its nucleophilicity. Studies have optimized the molar equivalents of the base to maximize yield. For example, one optimized process uses 4.0 mole equivalents of potassium carbonate for every mole of 4-hydroxycarbazole. joac.info Another approach using sodium hydroxide found that 1.1 to 6 molar equivalents are effective, with 1.1 molar equivalents being preferable for a more controlled reaction. google.com

The following table summarizes the impact of reaction time and base/catalyst loading on the synthesis of 4-(2,3-epoxypropoxy)carbazole based on different methodologies.

ParameterProtic SolventsAprotic SolventsContinuous FlowNeat Reaction
Reaction Time (h) 4–615–200.54-6
Base/Catalyst 1.1–6 mol eq. NaOH--4.0 mol eq. K₂CO₃
Temperature (°C) 10–3068–725050-55
Yield (%) 85–9580–8890–94High (not specified)
Reference joac.info

Strategies for Maximizing Product Yield and Purity

Several strategies are employed to enhance the yield and purity of 4-(2,3-epoxypropoxy)carbazole, primarily focusing on solvent selection, stoichiometric control, and purification methods.

The choice of solvent plays a significant role. Protic solvents like isopropyl alcohol are favored for their low toxicity and good miscibility, leading to high yields (85-95%) and purity (>99%) after crystallization. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) can also be used and are noted to reduce the formation of bis-impurities to 5-7%, compared to 10-20% in alcohols. However, reactions in aprotic solvents may require higher temperatures and longer reaction times. "Neat" reaction conditions, without the use of a solvent, have also been successfully employed. joac.info

Stoichiometric control of the reactants is critical to minimize by-product formation. A common side reaction is the over-alkylation of 4-hydroxycarbazole, leading to the formation of a bis-impurity. Maintaining a specific ratio of 4-hydroxycarbazole to epichlorohydrin, for instance between 1:1.5 and 1:1.9, helps to suppress this impurity.

Post-synthesis purification is essential for achieving high-purity product. Crystallization is a common method, with specific solvent systems being key to obtaining desired polymorphic forms. For example, a methanol-water mixture (3:1) at low temperatures (0–5°C) can yield the thermodynamically stable Form II with over 99.5% purity. Avoiding racemization is also a concern, which can be achieved by maintaining a pH below 10 and temperatures below 50°C during the epoxide formation.

StrategyDetailsOutcomeReference
Solvent Selection Isopropyl alcohol85-95% yield, >99% purity
Dimethyl sulfoxide (DMSO)Reduced bis-impurity (5-7%)
Stoichiometric Control 1:1.5–1.9 ratio of 4-hydroxycarbazole to epichlorohydrinMinimized bis-impurity formation
Purification Crystallization from methanol-water (3:1) at 0–5°C>99.5% purity (Form II)
pH and Temperature Control pH <10, Temperature <50°CAvoidance of racemization

Industrial Production Methodologies and Scalability Considerations

The industrial production of 4-(2,3-epoxypropoxy)carbazole is driven by the demand for its use in manufacturing high-performance materials and pharmaceuticals. datavagyanik.com Scalability of the synthesis process is a primary concern, favoring cost-effective and efficient methods.

One of the key challenges in scaling up is solvent recovery. While DMSO is effective in controlling impurities, its high boiling point (189°C) makes recovery via distillation difficult and energy-intensive. Consequently, solvents with lower boiling points, such as tetrahydrofuran (B95107) (THF), are sometimes considered, although they may result in lower yields. The use of eco-friendly solvents like isopropyl alcohol and water is also a significant consideration in industrial processes to reduce environmental impact and wastewater toxicity. google.com

Continuous flow reactors are increasingly being adopted for large-scale production. datavagyanik.com This methodology offers several advantages over batch processing, including better process control, enhanced reproducibility, and higher throughput. For example, a continuous flow setup can achieve a throughput of 50 kg/h with a 94% yield.

Cost-effectiveness is another major factor. The use of inexpensive and readily available reagents, such as sodium hydroxide, is preferred to make the process commercially viable. google.com While catalytic methods exist, the high cost of some catalysts, like homogeneous Mn-salen complexes, can be prohibitive for multi-ton production, making stoichiometric methods more economically feasible.

Chemical Reactions of the Epoxypropoxy Moiety

The epoxy group in 4-(2,3-epoxypropoxy)carbazole is highly reactive and is the site of key chemical transformations for the synthesis of various derivatives.

Nucleophilic Substitution Reactions and Derivative Synthesis

The strained three-membered ring of the epoxide is susceptible to ring-opening via nucleophilic attack. This reaction is fundamental to the synthesis of many derivatives. Nucleophiles such as amines, thiols, and alcohols can react with the epoxy group, typically under mild conditions, to form substituted products.

A prominent example is the reaction of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethanamine. rsc.orgsmolecule.com This nucleophilic substitution reaction opens the epoxide ring and leads to the formation of Carvedilol, a widely used beta-blocker. rsc.org The reaction is often carried out by heating the reactants, for instance at 85°C for 5-6 hours in a solvent like N,N-dimethylformamide. joac.info

Oxidation Pathways Leading to Diols and Other Derivatives

The epoxy group of 4-(2,3-epoxypropoxy)carbazole can be oxidized to yield diols and other oxidized derivatives. This transformation involves the cleavage of the epoxide ring and the formation of two hydroxyl groups. Common oxidizing agents used for this purpose include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The resulting diols can serve as intermediates for further chemical modifications.

Reduction Products and Corresponding Reaction Conditions

The reduction of the epoxide ring in 4-(2,3-Epoxypropoxy)carbazole is a key chemical transformation that results in the formation of an alcohol. This reaction typically involves the nucleophilic addition of a hydride ion to one of the carbon atoms of the oxirane ring, leading to the cleavage of a carbon-oxygen bond.

The primary reduction product of 4-(2,3-Epoxypropoxy)carbazole is 1-(9H-carbazol-4-yloxy)propan-2-ol . This transformation converts the three-membered epoxide ring into a secondary alcohol functional group on the propoxy chain.

Common reducing agents employed for the reduction of epoxides include complex metal hydrides. While specific documented examples detailing the reduction of 4-(2,3-Epoxypropoxy)carbazole are not extensively reported in the context of isolating the propan-2-ol derivative, the use of reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) is typical for this type of transformation. google.com Catalytic hydrogenation in the presence of noble metal catalysts is another potential method for epoxide reduction. googleapis.comgoogle.com

The regioselectivity of the epoxide ring opening during reduction is an important consideration. In general, under neutral or basic conditions with hydride reagents like LiAlH₄, the nucleophilic attack occurs at the less sterically hindered carbon atom of the epoxide. For 4-(2,3-Epoxypropoxy)carbazole, this would lead to the formation of the propan-2-ol isomer.

Below is a table summarizing the expected reduction reaction.

ReactantReducing AgentProduct
4-(2,3-Epoxypropoxy)carbazoleLithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)1-(9H-carbazol-4-yloxy)propan-2-ol

Impurity Profiling and Characterization in Synthetic Processes

The control and characterization of impurities during the synthesis of 4-(2,3-Epoxypropoxy)carbazole are critical for ensuring the quality and purity of the final product, particularly when it is used as a key intermediate in pharmaceutical manufacturing. google.com

Identification of Potential Impurities during 4-(2,3-Epoxypropoxy)carbazole Synthesis

Several potential impurities can arise during the synthesis of 4-(2,3-Epoxypropoxy)carbazole, which is typically prepared by the condensation of 4-hydroxycarbazole with an epihalohydrin (like epichlorohydrin) in the presence of a base. google.com These impurities can originate from starting materials, side reactions, or subsequent degradation.

Key identified impurities include:

Unreacted Starting Materials : Residual amounts of 4-hydroxycarbazole and epichlorohydrin may remain in the final product. wipo.int

1-(9H-Carbazol-4-yloxy)-3-chloropropan-2-ol (Impurity 1) : This impurity forms from the incomplete cyclization of the intermediate formed after the initial nucleophilic attack of 4-hydroxycarbazole on epichlorohydrin, where the epoxide ring is opened by the chloride ion. google.compharmaffiliates.com

4-((Oxiran-2-yl)methoxy)-9-((oxiran-2-yl)methyl)-9H-carbazole (Impurity 2) : This results from the N-alkylation of the carbazole (B46965) nitrogen with another molecule of epichlorohydrin. google.com

Bis-Impurity : A dimeric impurity can form, particularly when the epoxide ring is opened by a primary amine in subsequent reaction steps. cardiff.ac.uk A common bis-impurity is 1,1'-((2-hydroxypropane-1,3-diyl)bis(oxy))bis(9H-carbazole), which can arise from the reaction of one molecule of 4-hydroxycarbazole with both ends of a diepoxide or related species. Another significant by-product is the "bis-impurity" generated via over-alkylation. cardiff.ac.ukgoogle.com

3-(9H-Carbazol-4-yloxy)propane-1,2-diol (Impurity 4) : This diol is the result of the hydrolysis of the epoxide ring under aqueous acidic or basic conditions. google.com

Table of Potential Impurities

Impurity NameOriginChemical Structure
1-(9H-Carbazol-4-yloxy)-3-chloropropan-2-olIncomplete cyclization/ring opening by chloride
4-((Oxiran-2-yl)methoxy)-9-((oxiran-2-yl)methyl)-9H-carbazoleN-alkylation of carbazole ring
3-(9H-Carbazol-4-yloxy)propane-1,2-diolHydrolysis of the epoxide ring
Bis-Impurity (Over-alkylation product)Reaction of the formed product with another molecule of the starting material or intermediateStructure varies, often dimeric

Analytical Techniques for Impurity Characterization

A range of analytical techniques is employed to detect, identify, and quantify impurities in 4-(2,3-Epoxypropoxy)carbazole.

High-Performance Liquid Chromatography (HPLC) : This is the most common technique for purity assessment and impurity profiling. google.com Reverse-phase HPLC methods are used to separate the main compound from its various impurities. google.com The use of a photodiode array (PDA) detector allows for the assessment of peak purity by comparing UV spectra across a single peak. google.com

Mass Spectrometry (MS) : Coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry is essential for the structural elucidation of impurities by providing accurate mass-to-charge ratio data. wipo.int Electrospray ionization (ESI-MS) is particularly useful for confirming the molecular weight of the compound and its by-products.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for the definitive structural characterization of isolated impurities. wipo.int By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise structure of by-products can be determined.

Chiral Chromatography : For the enantiomerically pure forms, such as (S)-(+)-4-(2,3-Epoxypropoxy)carbazole, chiral HPLC is necessary to determine the enantiomeric excess (ee) and quantify any unwanted enantiomer. google.com

X-ray Diffraction (XRD) : This technique is used to analyze the polymorphic form of the final crystalline product, which can be critical for its reactivity in subsequent synthetic steps.

Table of Analytical Techniques

TechniqueApplication in Impurity Analysis
High-Performance Liquid Chromatography (HPLC)Quantification of impurities, purity assessment. google.com
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification and structural elucidation of non-volatile impurities. wipo.int
Gas Chromatography-Mass Spectrometry (GC-MS)Identification of volatile impurities like residual solvents and starting materials. wipo.int
Nuclear Magnetic Resonance (NMR)Definitive structural characterization of isolated impurities.
Chiral HPLCDetermination of enantiomeric purity. google.com
X-ray Diffraction (XRD)Analysis of crystalline form and polymorphic impurities.

Strategies for Minimizing By-product Formation

Several strategies can be implemented during the synthesis to control the reaction conditions and minimize the formation of impurities.

Stoichiometric Control : Carefully controlling the molar ratio of reactants is crucial. For instance, maintaining a specific ratio of 4-hydroxycarbazole to epichlorohydrin (e.g., 1:1.5 to 1:1.9) can minimize the formation of dimeric "bis-impurities" that result from over-alkylation. google.com

Temperature and pH Control : Maintaining a low reaction temperature (e.g., 10–30°C) helps to minimize side reactions. wipo.int For chiral synthesis, keeping the pH below 10 and the temperature below 50°C is critical to prevent racemization of the final product. google.com

Use of Continuous Flow Reactors : Industrial-scale production can benefit from continuous flow reactors, which allow for better control over reaction parameters like temperature and residence time, leading to improved reproducibility and potentially higher purity. wipo.int

Purification Methods : Effective purification of the crude product is essential. Recrystallization from appropriate solvent systems, such as methanol-water or ethanol-water mixtures, is a common and effective method for removing impurities and isolating the desired product with high purity. wipo.intcardiff.ac.uk

Table of Minimization Strategies

StrategyTarget Impurity/IssueDescription
Stoichiometric ControlBis-Impurity (Over-alkylation)Adjusting the molar ratio of 4-hydroxycarbazole to epichlorohydrin (e.g., 1:1.5-1.9) limits the availability of the alkylating agent for secondary reactions. google.com
Solvent Choice (e.g., DMSO)Bis-ImpurityUsing polar aprotic solvents can sterically hinder over-alkylation, reducing dimer formation. google.com
Temperature ControlGeneral Side ProductsLowering the reaction temperature (10-30°C) reduces the rate of unwanted side reactions. wipo.int
pH ControlRacemizationMaintaining pH < 10 helps preserve the stereochemical integrity of chiral centers. google.com
RecrystallizationMultiple ImpuritiesPurifying the crude product by recrystallization from a suitable solvent mixture (e.g., methanol/water) removes a wide range of impurities. wipo.int

Advanced Applications of 4 2,3 Epoxypropoxy Carbazole in Materials Science

Role in Organic Electronics and Optoelectronic Devices

4-(2,3-Epoxypropoxy)carbazole is a key component in the development of advanced organic electronic and optoelectronic devices. chemimpex.comdatavagyanik.com Its superior thermal stability, electrical properties, and chemical resistance contribute to the production of high-performance polymers, resins, and optoelectronic devices. datavagyanik.com

Development of Organic Light-Emitting Diodes (OLEDs)

This carbazole (B46965) derivative is utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs). chemimpex.com The carbazole unit is a well-known hole-transporting and electroluminescent material, making it a valuable building block for OLEDs. researchgate.net Its incorporation into OLED structures helps to enhance the efficiency and stability of the devices. chemimpex.com The compound's excellent electronic properties are a key factor in its use in these applications. chemimpex.com

Applications in Organic Photovoltaic (OPV) Systems

In the realm of solar energy, 4-(2,3-epoxypropoxy)carbazole finds application in Organic Photovoltaic (OPV) systems. chemimpex.com Its ability to facilitate charge transport contributes to improved performance in these solar cells. The compound's inclusion in polymer blends has been shown to increase power conversion efficiency by enhancing charge mobility. The demand for this compound is partly driven by the growth of the global solar energy market. datavagyanik.com

Function as a Hole Transport Material

A crucial function of 4-(2,3-epoxypropoxy)carbazole in organic electronics is its role as a hole transport material. The carbazole moiety is recognized for its hole-transporting capabilities. researchgate.net This property is essential for the efficient operation of devices like OLEDs and OPVs, as it facilitates the movement of positive charge carriers (holes) within the device structure.

Enhancing Device Efficiency and Stability

The incorporation of 4-(2,3-epoxypropoxy)carbazole into organic electronic devices leads to enhanced efficiency and stability. chemimpex.com Its inherent stability and compatibility with other materials make it a suitable candidate for high-performance applications. chemimpex.com The compound's thermal stability and chemical resistance are particularly important for the longevity and reliable performance of these devices. datavagyanik.com

Polymer Chemistry and Advanced Polymer Material Development

The reactivity of the epoxy group in 4-(2,3-epoxypropoxy)carbazole makes it a valuable monomer in polymer chemistry for the development of advanced materials. cymitquimica.comchemimpex.com

Utilization as a Monomer for Epoxy Resins

4-(2,3-Epoxypropoxy)carbazole is used as a monomer in the synthesis of epoxy resins. scbt.com The epoxy group allows for cross-linking within polymer matrices, a critical process in the formation of durable thermosetting plastics. cymitquimica.com This reactivity, combined with the desirable properties of the carbazole unit, allows for the creation of high-performance polymers with unique characteristics. chemimpex.comchemicalbull.com These materials find use in applications such as coatings and adhesives where enhanced durability and adhesion are required. chemimpex.comchemicalbull.com

PropertyValueSource
Molecular Formula C₁₅H₁₃NO₂ scbt.comnih.gov
Molecular Weight 239.27 g/mol scbt.comnih.govpharmacompass.com
Melting Point 131-137 °C chemimpex.com
Appearance White to off-white crystalline powder chemimpex.com
Purity ≥ 99% (HPLC) chemimpex.com
Application AreaSpecific UseContribution of 4-(2,3-Epoxypropoxy)carbazole
Organic Electronics Organic Light-Emitting Diodes (OLEDs)Acts as a hole transport material, enhancing efficiency and stability. chemimpex.com
Organic Electronics Organic Photovoltaic (OPV) SystemsImproves charge transport and power conversion efficiency. chemimpex.com
Polymer Chemistry Epoxy ResinsServes as a monomer, providing durability and unique properties to the polymer. chemimpex.comchemicalbull.com

Synthesis of Novel Polymers with Tailored Properties

The presence of the epoxy group in 4-(2,3-epoxypropoxy)carbazole makes it a valuable monomer for the synthesis of high-performance polymers. chemicalbull.com The carbazole unit is known for its hole-transporting and electroluminescent properties, making it a desirable component in materials for organic electronics. researchgate.net The ease of modification at the 3-, 6-, and 9-positions of the carbazole ring allows for the covalent linkage of other molecular groups, enabling the creation of functional building blocks for various applications. researchgate.net

Researchers have successfully synthesized novel carbazole-pyridine copolymers using simpler and more cost-effective methods than traditional approaches that often require expensive catalysts. beilstein-journals.org These synthesis routes, such as the modified Chichibabin reaction, involve the condensation of diacetylated N-alkylcarbazoles with substituted benzaldehydes. beilstein-journals.org Additionally, carbazole-based diamine monomers have been synthesized through a one-pot hydrogenation reaction, which can simultaneously achieve nitro group reduction, benzyl (B1604629) group deprotection, and triphenylamine (B166846) coupling. rsc.org

The incorporation of carbazole moieties into polymer backbones can significantly enhance their thermal stability and electronic properties. researchgate.net For example, the synthesis of carbazole-substituted poly(dimethylsiloxane) has been shown to improve the refractive index of the resulting material. researchgate.net The properties of these novel polymers can be fine-tuned by controlling the concentration of the carbazole groups and the curing conditions. researchgate.net

Table 1: Examples of Novel Polymers Derived from Carbazole Derivatives

Polymer Type Monomers Synthesis Method Key Properties Potential Applications
Carbazole-Pyridine Copolymers Diacetylated N-alkylcarbazoles, Substituted benzaldehydes Modified Chichibabin reaction Enhanced thermal stability, intense luminescence Organic Light Emitting Diodes (OLEDs)
Carbazole-based Polyamides Carbazole-based diamine monomers Hydrogenation reaction Improved electrochromic performance Electrochromic devices

Applications in Coatings and Adhesives

The epoxy functionality of 4-(2,3-epoxypropoxy)carbazole plays a crucial role in its application in coatings and adhesives, contributing to improved adhesion and durability. chemimpex.comchemimpex.com This compound is utilized in the formulation of high-performance coatings for industries such as automotive and aerospace, where thermal stability and chemical resistance are critical. datavagyanik.com

When used in coatings, 4-(2,3-epoxypropoxy)carbazole can enhance the material's resistance to harsh environmental conditions and improve its mechanical properties. datavagyanik.com In the realm of adhesives, its incorporation leads to stronger and more durable bonds, making it suitable for specialty adhesive formulations. chemicalbull.com The versatility of this compound allows for its use in a variety of coating and adhesive systems, from industrial coatings to advanced composites. datavagyanik.com

Modification of Epoxy Resins with Carbazole Derivatives

The modification of conventional epoxy resins with carbazole derivatives like 4-(2,3-epoxypropoxy)carbazole is a key strategy for developing materials with enhanced functionalities. researchgate.netvot.pl The introduction of carbazole moieties into the epoxy network can impart desirable properties such as photoluminescence and improved thermal and mechanical strength. researchgate.netvot.pl

Studies have shown that epoxy resins modified with carbazole derivatives can exhibit strong luminescence, making them suitable for applications in LED technology. researchgate.net The luminescence properties can be optimized by adjusting the concentration of the carbazole derivative and the curing agent used. researchgate.net Furthermore, the fusion of hydroxyl derivatives of modified vegetable oils with epoxy resins can result in materials with homogeneous structures and improved mechanical properties. vot.pl This approach allows for the creation of crosslinked materials with properties intermediate between standard epoxy resins cured with different agents. vot.pl

Non-Linear Optics (NLO) Applications of Carbazole-Epoxy Systems

Carbazole-epoxy systems have emerged as promising candidates for non-linear optical (NLO) applications due to the unique electronic properties of the carbazole moiety. researchgate.net These materials are being explored for their potential in various photonic and optoelectronic devices. tandfonline.com

Integration in Azo-Carbazole Based Dyes for NLO Materials

A significant area of research involves the synthesis of azo-carbazole based dyes for NLO materials. researchgate.net These dyes can be converted into epoxy derivatives and blended with epoxy resins to create thin films. researchgate.net The resulting materials can be poled in an external electric field to align the chromophores, leading to non-centrosymmetric structures with significant second- and third-order NLO susceptibility. researchgate.net

The covalent bonding of azo-carbazole dyes to an epoxy resin network is a common strategy to create stable NLO materials. tandfonline.com This can be achieved by using dyes with functional groups, such as hydroxyl functions, that can react with the epoxy resin. tandfonline.com The resulting composites have shown potential in applications requiring high NLO activity. vot.pl

Influence of Carbazole Moiety on NLO Susceptibility and Stability

The carbazole moiety plays a critical role in determining the NLO susceptibility and stability of these materials. researchgate.net The planar structure and electron-donating nature of carbazole enhance electron delocalization, which is crucial for NLO effects. researchgate.net The ability to modify the carbazole unit at various positions allows for the fine-tuning of the NLO properties. researchgate.net

Research has shown that crosslinking of aligned azo-carbazole molecules within an epoxy matrix can lead to improved NLO susceptibility and temporal stability. researchgate.net The thermal stability of blends containing azo-carbazole derivatives and epoxy resin is also a key factor for practical applications. hal.science Studies on push-pull carbazole-based dyes have demonstrated that efficient charge transfer, resulting from chemical functionalization, leads to a significant increase in the second-order hyperpolarizability. acs.org

Table 2: NLO Properties of Azo-Carbazole Systems

System NLO Property Key Findings Reference
Azo-carbazole dyes in epoxy resin Macroscopic non-linear susceptibilities (χ² and χ³) Achieved non-centrosymmetry and significant NLO effects through electric field poling. researchgate.net
Azophenylcarbazole monomer vs. polymer Optical poling efficiency and stability The polymer showed higher optical poling efficiency, while the monomer exhibited better stability. researchgate.net
Epoxy-based polymers with tricyanovinyl azo chromophores Second-order NLO coefficient (d₃₃) A d₃₃ value of 66 pm/V was achieved with good long-term stability. acs.org

Photopolymerization and Photoinitiator Applications

Carbazole derivatives, including those with epoxy functionalities, have shown potential in photopolymerization and as photoinitiators. acs.org The strong NLO properties of carbazole-based dyes, particularly their two-photon absorption capabilities, make them effective photoinitiators for applications like multiphoton lithography (MPL). acs.org

In MPL, these carbazole-based photoinitiators can enable the fabrication of 3D microstructures with high resolution. acs.org The efficiency of the photoinitiation process is linked to the charge transfer characteristics of the carbazole dye. acs.org Furthermore, carbazole-based azopolymers, where an azo dye is chemically bonded to a carbazole-containing oligomer like poly-N-(epoxypropyl carbazole), have been used for direct holographic recording of surface relief gratings. jomardpublishing.com The photo-induced isomerization of the azopolymer upon irradiation with laser light is the fundamental mechanism behind this application. jomardpublishing.com

Stability and Compatibility in Material Formulations

The successful integration of 4-(2,3-Epoxypropoxy)carbazole into material formulations hinges on its stability under various processing and operational conditions, as well as its compatibility with the host polymer matrix and other additives. These factors are critical in determining the final properties and long-term performance of the resulting material.

Thermal Stability of Carbazole Derivatives in Materials

The thermal stability of polymers containing carbazole derivatives is a key attribute for their application in electronics, optoelectronics, and high-performance composites, where they may be subjected to elevated temperatures during manufacturing or use. mdpi.com The carbazole group itself is known for its high thermal resistance due to its rigid, aromatic structure.

Research on epoxy resins modified with carbazole derivatives, such as 9-(2,3-epoxypropyl)carbazole, provides valuable insights into the expected thermal behavior of materials incorporating 4-(2,3-Epoxypropoxy)carbazole. Thermogravimetric analysis (TGA) is a standard technique used to evaluate thermal stability by measuring the weight loss of a material as a function of temperature. alfa-chemistry.comresearchgate.net

The thermal decomposition of these materials typically occurs in stages. An initial, low-temperature weight loss may be attributed to the release of volatile solvents or unreacted low-molecular-weight species. researchgate.net The primary degradation of the polymer backbone occurs at higher temperatures. The presence of the carbazole moiety can contribute to the formation of a stable char residue at elevated temperatures, which can enhance the material's fire resistance.

Below is a representative data table illustrating the thermal properties of an epoxy resin modified with a carbazole derivative, based on findings for similar systems.

Material Composition Initial Decomposition Temperature (IDT) (°C) Temperature at 10% Weight Loss (T10) (°C) Temperature at 50% Weight Loss (T50) (°C) Char Residue at 600°C (%)
Unmodified Epoxy Resin~320~340~380~15
Epoxy + 5 wt.% Carbazole Derivative~315~335~378~18
Epoxy + 10 wt.% Carbazole Derivative~310~330~375~22
Epoxy + 15 wt.% Carbazole Derivative~305~325~372~25

Note: This table is illustrative and compiled from data on analogous carbazole-epoxy systems. Actual values for materials containing 4-(2,3-Epoxypropoxy)carbazole may vary.

Compatibility with Polymer Matrices and Other Components

The miscibility of this carbazole derivative is generally good in common epoxy resins and other polar polymers due to the potential for hydrogen bonding and other intermolecular interactions. chemimpex.com The epoxy group of 4-(2,3-Epoxypropoxy)carbazole can chemically react with the curing agents in epoxy systems, such as amines, leading to its covalent incorporation into the polymer network. researchgate.net This chemical bonding ensures excellent compatibility and prevents the leaching of the carbazole compound over time.

In thermoplastic polymers, where covalent bonding with the matrix may not occur, compatibility is governed by the principles of polymer blending. The polarity of the carbazole and epoxy groups suggests good miscibility with polymers that have similar solubility parameters. Research on blends of other carbazole-containing molecules with polymers like polycarbonates has shown that homogeneous mixtures can be achieved at certain concentrations. researchgate.net

The incorporation of carbazole derivatives can influence the glass transition temperature (Tg) of the polymer matrix. The Tg is a critical parameter that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The addition of a bulky, rigid molecule like a carbazole derivative can either increase the Tg by restricting the mobility of the polymer chains or decrease it by acting as a plasticizer, depending on the specific interactions and concentration. In studies with epoxy resins modified by 9-(2,3-epoxypropyl)carbazole, a slight decrease in the Tg was observed with increasing modifier content. researchgate.net This suggests a plasticizing effect at higher concentrations.

The following interactive table summarizes the expected effects of incorporating 4-(2,3-Epoxypropoxy)carbazole on the properties of a polymer matrix, based on research on similar systems.

Property Effect of Adding 4-(2,3-Epoxypropoxy)carbazole Underlying Reason
Miscibility Generally good in polar matrices like epoxy resins. chemimpex.comThe polar nature of the carbazole and epoxy groups facilitates favorable intermolecular interactions. The epoxy group can also co-react with the matrix. researchgate.net
Glass Transition Temperature (Tg) May slightly decrease with increasing concentration in thermosets. researchgate.netAt higher loadings, the molecule can disrupt the polymer network, leading to a plasticizing effect.
Mechanical Properties Can improve properties like flexural and compressive strength at optimal concentrations.The rigid carbazole structure can enhance the stiffness of the polymer matrix. At certain concentrations, it can improve the cross-linking density in thermosets.
Optical Properties Can impart photoluminescence.The carbazole moiety is known for its fluorescent properties.

Mechanistic Insights into the Biological Activity of 4 2,3 Epoxypropoxy Carbazole

General Mechanisms of Action of the Epoxy Group in Biological Systems

The biological activity of 4-(2,3-Epoxypropoxy)carbazole is intrinsically linked to its epoxypropoxy substituent. scbt.comscbt.com The three-membered epoxide ring, also known as an oxirane, is a highly strained and reactive functional group that can readily interact with various biological molecules.

The primary mechanism of action for the epoxy group in a biological environment is its susceptibility to nucleophilic attack. The strained nature of the oxirane ring allows for ring-opening reactions under mild physiological conditions. Biomolecules rich in nucleophilic sites, such as proteins and nucleic acids, are prime targets. Key nucleophilic groups within these macromolecules include:

Amine groups: Found in the side chains of amino acids like lysine (B10760008) and at the N-terminus of proteins.

Thiol groups: Present in the amino acid cysteine.

Hydroxyl groups: Found in serine, threonine, and tyrosine residues.

The reaction involves the nucleophile attacking one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a stable covalent bond. This alkylation reaction is often irreversible and results in a permanent modification of the target biomolecule. This covalent modification is a critical event that can disrupt the normal cellular functions of the molecule.

By forming covalent bonds with proteins, 4-(2,3-Epoxypropoxy)carbazole can significantly alter their structure and function. The addition of the carbazole (B46965) moiety can lead to steric hindrance, changes in protein conformation, or direct blockage of an enzyme's active site. This alteration of protein function can have cascading effects on cellular signaling pathways that govern critical processes like cell proliferation, differentiation, and apoptosis (programmed cell death). For instance, the modification of a key enzyme in a signaling cascade could lead to its inactivation or aberrant activation, thereby disrupting the entire pathway. The carbazole core itself can also participate in interactions with various molecular targets, further influencing these cellular pathways.

Covalent Bond Formation with Nucleophilic Sites in Biomolecules

Anticancer Research and Mechanistic Studies

The ability of 4-(2,3-Epoxypropoxy)carbazole and its derivatives to covalently modify biomolecules and disrupt cellular signaling has made them subjects of interest in anticancer research. The cytotoxic activity of carbazole alkaloids is often attributed to their polycyclic, planar, and aromatic structure. google.com

A significant body of research indicates that carbazole derivatives can inhibit the growth of tumors by inducing apoptosis in cancer cells. Studies have shown that (S)-(+)-4-(2,3-Epoxypropoxy)carbazole exhibits cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and breast cancer (MCF-7), with GI50 values (concentration for 50% growth inhibition) reported to be in the micromolar range. The induction of apoptosis is a key strategy in cancer therapy, as it eliminates malignant cells. The pro-apoptotic effects of some carbazole derivatives have been linked to the modulation of proteins involved in the apoptotic cascade, such as increasing the expression of the tumor suppressor p53 and promoting the phosphorylation of Bcl-2, an anti-apoptotic protein. unibas.it The novel carbazole derivative MHY407, which also contains an epoxypropoxy group, has been shown to exert anti-cancer effects by sensitizing breast cancer cells to treatments that cause DNA damage. nih.gov

Table 1: Reported Anticancer Activity of Epoxypropoxy Carbazole Derivatives

Compound/Derivative Cell Line Effect Concentration
(S)-(+)-4-(2,3-Epoxypropoxy)carbazole Lung Carcinoma (A549) Growth Inhibition GI50: 13-50 µM
(S)-(+)-4-(2,3-Epoxypropoxy)carbazole Breast Cancer (MCF-7) Growth Inhibition GI50: 13-50 µM
MHY407 Breast Cancer Sensitizes to DNA damage Not specified nih.gov

The interference with DNA metabolism is another crucial mechanism for the anticancer activity of carbazole compounds. unibas.itresearchgate.net Their planar aromatic structure allows them to interact with DNA, potentially through intercalation (inserting between base pairs) or groove binding. sci-hub.se

Research suggests that the addition of an epoxypropoxy group to the carbazole scaffold enhances its ability to cause DNA damage. unibas.itresearchgate.net The compound MHY407, a synthetic carbazole derivative, has been specifically noted for its capacity to damage DNA. unibas.it Its mechanism involves the inhibition of topoisomerase II, a critical enzyme that manages DNA tangles and supercoils during replication and transcription. unibas.it By inhibiting this enzyme, the compound can lead to breaks in the DNA strand, triggering cell cycle arrest and ultimately apoptosis. unibas.it This interference with DNA-dependent enzymes is a hallmark of many effective chemotherapeutic agents. mdpi.com

Table 2: Compound Names

Compound Name
4-(2,3-Epoxypropoxy)carbazole
(S)-(+)-4-(2,3-Epoxypropoxy)carbazole
4-hydroxycarbazole (B19958)
Bcl-2
Carvedilol
Epichlorohydrin (B41342)
MHY407 (9-methyl-2-(oxiran-2-ylmethoxy)-9H-carbazole)
p53

Interaction with DNA and DNA-Dependent Enzymes

Topoisomerase I and II Inhibition

Carbazole derivatives are recognized for their potential to interfere with DNA metabolism. unibas.it Research indicates that 4-(2,3-Epoxypropoxy)carbazole and its related compounds can function as inhibitors of topoisomerases, which are crucial enzymes in DNA replication, transcription, and the maintenance of chromatin structure. nih.gov One derivative, MHY407, has been shown to inhibit topoisomerase II, contributing to its DNA-damaging effects in cancer cells. unibas.itgoogle.com This inhibition is a significant strategy in cancer therapy, as it disrupts essential cellular processes in rapidly dividing tumor cells. nih.gov Some carbazole derivatives have demonstrated selective inhibition of the Topo IIα isoform with minimal impact on the IIβ isoform, highlighting the potential for targeted therapeutic development. nih.gov

Regulation of Cell Cycle Proteins (e.g., Cyclin D1, pRb, p21)

The anticancer activity of 4-(2,3-Epoxypropoxy)carbazole derivatives extends to the regulation of key proteins that govern cell cycle progression. The derivative MHY407 has been observed to induce cell cycle arrest at the S phase by modulating the levels of critical cell cycle regulators, including Cyclin D1, the retinoblastoma protein (pRb), and the cyclin-dependent kinase inhibitor p21. unibas.itgoogle.com The downregulation of Cyclin D1 expression is a notable effect of inhibiting Rac1/Cdc42 signaling pathways, which can be influenced by carbazole compounds. nih.gov By altering the expression and activity of these proteins, these compounds can effectively halt the proliferation of cancer cells.

Potential for Enhancing Efficacy of Chemotherapeutic Agents

Studies have demonstrated that 4-(2,3-Epoxypropoxy)carbazole has the potential to augment the effectiveness of existing chemotherapeutic drugs. A novel carbazole derivative, MHY407, has been shown to sensitize cancer cells to treatments such as doxorubicin, etoposide, and radiation through its DNA-damaging capabilities. This suggests that combining 4-(2,3-Epoxypropoxy)carbazole or its derivatives with standard cancer therapies could offer a more potent, combinatorial approach to treatment.

Inhibition of Cancer Cell Migration and Metastasis

A critical aspect of cancer progression is the ability of tumor cells to migrate and metastasize to distant sites. daneshyari.com Carbazole derivatives have shown promise as anti-migratory agents. nih.gov The small GTPase Rac1, a key regulator of cell migration and invasion, is a primary target for these compounds. daneshyari.comnih.gov

Research has focused on the development of carbazole derivatives that can inhibit the activation of Rac1. nih.gov EHop-016, a related carbazole compound, has been shown to inhibit the interaction between Rac1 and its guanine (B1146940) nucleotide exchange factor (GEF), Vav2, with an IC50 of 1.1 μM. nih.gov This inhibition prevents the activation of Rac1 and its downstream effectors, such as p21-activated kinase (PAK), thereby suppressing the formation of lamellipodia and inhibiting cell migration. google.com The design of novel inhibitors that target the binding of GEFs to Rac1 is considered a rational strategy for impeding cancer cell migration. nih.gov

Inhibitor Target IC50 / Effective Concentration Reference
EHop-016Rac1-Vav2 interaction1.1 μM nih.gov
EHop-016Metastatic cancer cell viability>5 μM google.com
AZA1Rac1 and Cdc425-20 μM (effective range) nih.gov

Neuroprotective Research and Associated Mechanisms

Beyond its anticancer properties, 4-(2,3-Epoxypropoxy)carbazole and its derivatives have been investigated for their neuroprotective potential.

Research has indicated that these compounds may prevent neuronal apoptosis, the process of programmed cell death in neurons. Studies have shown that carbazole derivatives can protect neuronal cells from damage induced by oxidative stress, a key factor in neurodegenerative diseases. This neuroprotective effect is often attributed to the antioxidant properties of the carbazole scaffold.

Promotion of Cell Survival in Neurodegenerative Models

Recent studies have highlighted the neuroprotective potential of carbazole derivatives, including 4-(2,3-Epoxypropoxy)carbazole. This compound has been investigated for its ability to prevent neuronal apoptosis and promote cell survival in models of neurodegenerative diseases. The proposed mechanism for this neuroprotective effect is linked to its antioxidant properties, which help to mitigate cellular damage. The carbazole moiety itself is recognized as an important scaffold with anti-oxidative stress applications. researchgate.net Research on newly synthesized carbazole derivatives has shown that they can confer modest to good neuroprotective effects on neuronal cells against oxidative stress-induced cell injury. researchgate.net

The introduction of substituents to the carbazole ring system plays a crucial role in their biological activities, with bulky groups, in particular, favoring the neuroprotective activity of the compounds. researchgate.net While the precise signaling pathways modulated by 4-(2,3-Epoxypropoxy)carbazole are still under investigation, it is suggested that its interaction with targets related to oxidative stress and inflammation is critical in conditions like Alzheimer's disease.

Antimicrobial Activity Investigations

The carbazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. scispace.comnih.govresearchgate.net Derivatives of carbazole have demonstrated significant activity against a wide range of microbial pathogens, including bacteria and fungi. echemcom.comsci-hub.se The biological activity of 4-(2,3-Epoxypropoxy)carbazole in this context is primarily attributed to its epoxy group. This reactive epoxide ring can form covalent bonds with nucleophilic sites within essential biological molecules of microorganisms, leading to the disruption of normal cellular functions and, ultimately, microbial death.

Studies on various carbazole derivatives have shown that the nature and position of substituents on the carbazole ring significantly influence their antimicrobial potency. echemcom.com For instance, the incorporation of nitrogen-containing heteroaromatic structures on the carbazole nucleus can considerably impact the bioactivity. echemcom.com Furthermore, specific carbazole derivatives have exhibited potent inhibitory activities against various bacterial strains, including multidrug-resistant isolates, and fungal strains, with some compounds showing minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. tandfonline.com

Comparative Analysis with Stereoisomers and Related Carbazole Derivatives

Differential Biological Activities of (S)-(+) and (R)-(-) Enantiomers

4-(2,3-Epoxypropoxy)carbazole is a chiral molecule, and its enantiomers, (S)-(+)-4-(2,3-Epoxypropoxy)carbazole and the (R)-(-) form, can exhibit different biological activities. The (S)-enantiomer is a key intermediate in the synthesis of Carvedilol, a drug used for treating congestive heart failure. While both enantiomers of Carvedilol possess alpha-adrenergic blocking activity at similar potencies, their beta-adrenergic receptor blocking ability differs. core.ac.uk

The stereochemistry of the epoxypropoxy side chain is crucial in determining the interaction with specific biological targets. The (S)-configuration confers distinct pharmacological properties. For instance, the enantiomer of 4-(2,3-Epoxypropoxy)carbazole has demonstrated anti-tumor effects in animal models. biosynth.com This highlights the stereospecificity of the biological actions of these compounds, where the spatial arrangement of the atoms significantly influences the fit and interaction with receptors and enzymes.

Structure-Activity Relationship (SAR) Studies of Carbazole Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of carbazole derivatives correlates with their biological activity. scispace.comnih.govresearchgate.net For the carbazole scaffold, several structural features have been identified as important for various pharmacological effects. The tricyclic and structurally rigid nature of the carbazole nucleus, with its desirable electronic and charge-transport properties, allows for the easy introduction of various functional groups. researchgate.net

SAR studies have revealed that modifications at different positions of the carbazole ring can lead to significant changes in activity. For example, in the context of anticancer activity, substituents on the nitrogen atom of the indole (B1671886) moiety or on the benzene (B151609) moiety have been shown to improve the anti-tumor effects. nih.gov Specifically, the presence of a pyrimido moiety and an electron-withdrawing chlorine atom on the carbazole displayed excellent cytotoxic activity against certain cancer cell lines. nih.gov In other studies, N-ethyl substituted carbazole carbamate (B1207046) derivatives showed potent in vitro anticancer activity. asianjpr.com These findings underscore the importance of the carbazole core as a template for designing new therapeutic agents.

Impact of Substituents on Biological Potency and Selectivity

The type and position of substituents on the carbazole ring are critical determinants of both the potency and selectivity of the biological activity. mdpi.com For instance, in the development of antiviral agents, the introduction of a lipophilic electron-withdrawing substituent at the C6 position of a tetrahydrocarbazole series made the compounds more active. mdpi.com Moving this substituent to other positions resulted in a reduction of activity. mdpi.com

Similarly, for anti-HCV activity, the addition of one or two methyl groups on an N-phenyl ring attached to the carbazole resulted in increased activity without cytotoxic effects. mdpi.com The length and nature of linkers between the carbazole ring and other moieties also play a significant role. mdpi.com In antimicrobial studies, the presence of a dihydrotriazine group on the carbazole scaffold was implicated in increasing the antimicrobial potency while reducing toxicity. tandfonline.com These examples clearly demonstrate that strategic placement of various functional groups on the carbazole framework can fine-tune the biological profile of the resulting compounds, enhancing their potency against specific targets and improving their selectivity.

Advanced Analytical and Spectroscopic Characterization in Research

Structural Elucidation Techniques

A combination of spectroscopic and diffraction methods is employed to definitively determine the structure of 4-(2,3-epoxypropoxy)carbazole.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to confirm the presence of key functional groups within the 4-(2,3-epoxypropoxy)carbazole molecule. The IR spectrum provides evidence for the compound's structure and is often used to assess the successful synthesis of Carvedilol Form-II, where 4-(2,3-epoxypropoxy)carbazole is a precursor. google.com While specific absorption bands can vary slightly based on the sample preparation and instrument, characteristic peaks are consistently observed.

Functional Group Characteristic IR Absorption (cm⁻¹) (Typical)
N-H (carbazole)~3400
C-H (aromatic)~3050
C-H (aliphatic)~2900-3000
C=C (aromatic)~1510 researchgate.net
C-O-C (ether & epoxide)~1250 and ~900
Epoxide ring~950 and ~850

This table presents typical IR absorption ranges for the functional groups in 4-(2,3-Epoxypropoxy)carbazole.

Mass Spectrometry (MS)

Mass spectrometry (MS) is utilized to determine the molecular weight of 4-(2,3-epoxypropoxy)carbazole and to gain insights into its fragmentation patterns, further confirming its structure. The compound has a molecular weight of 239.27 g/mol . scbt.comnih.govnih.gov In techniques like electrospray ionization (ESI-MS), the molecule is typically observed as a protonated molecular ion [M+H]⁺.

Ion m/z (mass-to-charge ratio) Technique
[M+H]⁺239.094628657Computed by PubChem nih.govnih.gov

This table shows the expected mass-to-charge ratio for the protonated molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This allows for the precise mapping of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(2,3-epoxypropoxy)carbazole in a solvent like deuterochloroform (CDCl₃) shows distinct signals for the different types of protons present.

Proton Type Chemical Shift (δ, ppm) (Typical)
Aromatic protons (carbazole)7.2 - 8.1
Carbazole-O-CH₂~4.85
Epoxy CH₂3.15 - 3.45
Epoxy CH~3.4
N-H (carbazole)Varies (often broad)

This table outlines the typical chemical shifts for the protons in 4-(2,3-Epoxypropoxy)carbazole.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule.

X-ray Diffraction (XRD) for Crystal Structure Determination

A study on (S)-(+)-4-(oxiran-2-ylmethoxy)-9H-carbazole revealed an orthorhombic crystal system with the space group P2₁2₁2₁. nih.govresearchgate.net The unit cell parameters were determined to be a = 7.6140 (15) Å, b = 9.5870 (19) Å, and c = 16.628 (3) Å. nih.govresearchgate.net The dihedral angle between the planar carbazole (B46965) group and the C-O-C plane of the oxirane group is 57.1 (4)°. nih.govresearchgate.net XRD is also crucial in controlling the polymorphic form of the compound, which is important for its use in synthesizing specific forms of Carvedilol. For instance, crystallization protocols have been developed to yield the thermodynamically stable Form II with high purity.

Crystal System Space Group Unit Cell Parameters Reference
OrthorhombicP2₁2₁2₁a = 7.6140 (15) Å, b = 9.5870 (19) Å, c = 16.628 (3) Å nih.govresearchgate.net

This table summarizes the crystallographic data for (S)-(+)-4-(2,3-Epoxypropoxy)carbazole.

Spectroscopic Analysis in Materials Science Research

Beyond structural elucidation, spectroscopic techniques are valuable for investigating the properties of materials derived from 4-(2,3-epoxypropoxy)carbazole.

UV-Vis Absorption Spectra and Energy Band Gap Analysis

While specific UV-Vis absorption spectra and energy band gap analyses for 4-(2,3-Epoxypropoxy)carbazole are not extensively detailed in the provided search results, the electronic properties of carbazole derivatives are of significant interest in materials science, particularly for applications in organic light-emitting diodes (OLEDs) and photovoltaics. chemimpex.com The carbazole moiety is known for its electron-donating nature, which influences the electronic transitions and, consequently, the UV-Vis absorption characteristics.

The analysis would typically involve dissolving the compound in a suitable solvent and measuring its absorbance across a range of ultraviolet and visible wavelengths. The resulting spectrum would reveal characteristic absorption bands corresponding to π-π* and n-π* electronic transitions within the carbazole ring system and the epoxypropoxy substituent. The absorption edge of the spectrum is then used to calculate the optical band gap (E_g) of the material, a crucial parameter for understanding its semiconductor properties. This is often determined using the Tauc plot method, which relates the absorption coefficient (α) to the photon energy (hν).

Chromatographic Purity and Separation Methods

Chromatographic techniques are indispensable for assessing the purity of 4-(2,3-Epoxypropoxy)carbazole and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of 4-(2,3-Epoxypropoxy)carbazole. chemimpex.com Validated HPLC methods are crucial for quality control in pharmaceutical production. These methods can effectively separate the main compound from process-related impurities and degradation products. wisdomlib.org

A typical HPLC method for purity assessment might utilize a reversed-phase column, such as an Inertsil ODS-3V, with a mobile phase consisting of a buffer and an organic solvent like acetonitrile. The detector, often a UV detector, is set at a wavelength where the analyte and its potential impurities show significant absorbance. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. For instance, a purity of ≥ 99% is often required for pharmaceutical intermediates. chemimpex.com Some methods have a limit of quantification (LOQ) as low as 15 ppm for related impurities.

Table 1: HPLC Purity Data for 4-(2,3-Epoxypropoxy)carbazole

Parameter Value Reference
Purity (HPLC)≥ 99% chemimpex.com
Purity (HPLC)99.6% biosynth.com
Purity (HPLC)97-98%
Purity (HPLC)99.43% wisdomlib.org

Since 4-(2,3-Epoxypropoxy)carbazole possesses a chiral center at the epoxide ring, separating and quantifying its enantiomers is critical, especially when used to synthesize stereospecific drugs like (S)-Carvedilol. Chiral chromatography is the method of choice for this purpose.

This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those found in Chiralpak columns (e.g., Chiralpak AD-H), are commonly used. The mobile phase is typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol). The enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, can be determined from the peak areas of the two enantiomers in the chromatogram. For pharmaceutical applications, an enantiomeric excess of ≥99.5% is often required. The R-(-)-enantiomer is noted to have high optical purity (>99.5%).

Table 2: Chiral HPLC for Enantiomeric Purity of 4-(2,3-Epoxypropoxy)carbazole

Parameter Value/Method Reference
Chiral Stationary PhaseChiralpak AD-H
Enantiomeric Excess (ee)≥99.5%
Specific Rotation [α]D²⁰ (R-enantiomer)-63.4° (c=1, pyridine)

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Thermal Analysis Techniques

Thermal analysis techniques are employed to evaluate the thermal stability and phase behavior of 4-(2,3-Epoxypropoxy)carbazole, which are important parameters for its storage, handling, and processing.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For 4-(2,3-Epoxypropoxy)carbazole, DSC can be used to determine its melting point and to study its thermal stability. A sharp endothermic peak in the DSC thermogram corresponds to the melting of the crystalline solid. The melting point of 4-(2,3-Epoxypropoxy)carbazole is reported to be in the range of 131-137 °C. chemimpex.com The absence of other thermal events before melting can be an indicator of the compound's purity and thermal stability over that temperature range. DSC can also be used to investigate the glass transition temperature (Tg) of polymers derived from this monomer. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to assess the thermal stability and decomposition profile of 4-(2,3-Epoxypropoxy)carbazole. The TGA curve provides information about the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures. This information is crucial for determining the upper-temperature limit for processing and storage of the compound to avoid thermal degradation. While specific TGA data for 4-(2,3-epoxypropoxy)carbazole was not found in the search results, TGA is a standard technique for characterizing the thermal properties of such organic compounds. chemimpex.com

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(2,3-Epoxypropoxy)carbazole, DFT calculations are instrumental in optimizing its three-dimensional geometry, determining the most stable conformation, and understanding its electronic properties.

By calculating the electron distribution, DFT can predict key parameters such as bond lengths, bond angles, and dihedral angles. This structural optimization is the foundation for further computational analysis, including the study of reaction mechanisms. For instance, computational modeling using DFT can help clarify the rate-limiting steps in chemical transformations involving the compound. By modeling the geometries of reactants, transition states, and products, researchers can map out the energy landscape of a reaction, providing a detailed understanding of its pathway.

Table 1: Application of DFT in Structural Analysis

Parameter Studied Significance for 4-(2,3-Epoxypropoxy)carbazole
Molecular Geometry Predicts the most stable 3D arrangement of atoms.
Electronic Properties Determines the distribution of electrons, identifying reactive sites like the epoxy ring.
Vibrational Frequencies Simulates infrared spectra to help confirm the compound's structure.

| Reaction Pathways | Models the energy changes during a chemical reaction to understand its mechanism. |

Molecular Dynamics Simulations for Interaction Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD studies on 4-(2,3-Epoxypropoxy)carbazole are not widely published, the technique is extensively used for related carbazole (B46965) systems to understand their dynamic behavior and interactions.

MD simulations could model how 4-(2,3-Epoxypropoxy)carbazole interacts with its environment, such as solvent molecules or biological macromolecules. A key feature of this compound is its reactive epoxy group, which can form covalent bonds with nucleophilic sites in biological targets. MD simulations can be employed to study the dynamics of this binding process, revealing how the molecule approaches and orients itself within a binding site before the covalent bond forms. Studies on similar deuterated carbazole systems have used MD to show changes in molecular density and intermolecular distances, which influence material properties.

Table 2: Potential Applications of MD Simulations

Simulation Focus Research Insight
Solvation Analyzes how the molecule interacts with solvent molecules, affecting its solubility and stability.
Protein-Ligand Binding Simulates the non-covalent and covalent interactions with biological targets like enzymes.
Conformational Changes Tracks how the molecule's shape changes over time in response to its environment.

| Material Properties | For related carbazoles, MD has been used to study factors affecting photophysical properties. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of molecules and their biological activities. For a compound like 4-(2,3-Epoxypropoxy)carbazole, which serves as a precursor and is part of a class of biologically active molecules, QSAR is a powerful predictive tool.

Carbazole derivatives are known to exhibit a range of biological effects, including anticancer and neuroprotective properties. sci-hub.se QSAR models can be developed by compiling a dataset of related carbazole compounds and their measured biological activities (e.g., cytotoxicity against cancer cell lines). Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. Statistical methods are used to build a mathematical model that correlates these descriptors with the observed activity. Such models can then be used to predict the efficacy of new, unsynthesized carbazole derivatives and to identify the key structural features responsible for their biological effects. The ultimate goal of QSAR is to facilitate the design of more potent and selective molecules while reducing the need for extensive experimental testing.

Kinetic Studies and Computational Modeling for Reaction Mechanisms

Understanding the kinetics and mechanisms of reactions involving 4-(2,3-Epoxypropoxy)carbazole is crucial for its synthesis and application. This is often achieved by combining experimental kinetic studies with computational modeling.

For example, in the catalytic cycloaddition of CO2 with 4-(2,3-epoxypropoxy)carbazole (4-EPC), kinetic studies are performed to measure reaction rates under different conditions (e.g., temperature, catalyst loading) to determine the yield of the product over time. This experimental data can be complemented by computational modeling, such as DFT, to elucidate the reaction mechanism at a molecular level. These models can stabilize transition states and clarify rate-limiting steps, providing a comprehensive understanding that is difficult to achieve through experiments alone. This integrated approach allows for the optimization of reaction conditions and the development of more efficient catalytic systems.

Table 3: Integrated Approach to Studying Reaction Mechanisms

Method Contribution Example Application
Experimental Kinetic Studies Measures reaction rates and product yields under various conditions. Tracking the yield of 4-(((9H-carbazol-4-yl)oxy)methyl)-1,3-dioxolan-2-one over time.

| Computational Modeling (DFT) | Elucidates transition states, reaction intermediates, and rate-limiting steps. | Modeling the cycloaddition of CO2 to the epoxy ring of 4-(2,3-Epoxypropoxy)carbazole. |

Prediction of Molecular Targets and Binding Profiles

A primary application of computational modeling for 4-(2,3-Epoxypropoxy)carbazole is the prediction of its potential biological targets and analysis of its binding interactions. The biological activity of the compound is largely attributed to its epoxy group, which can form covalent bonds with nucleophilic sites in biomolecules like proteins and nucleic acids.

Molecular docking is a key computational technique used for this purpose. It predicts the preferred orientation of a molecule when bound to a larger target molecule, such as an enzyme or a DNA strand. For other carbazole derivatives, molecular docking simulations have been used to investigate binding profiles with cancer-related enzymes like PI3K, AKT1, and mTOR. researchgate.net Similarly, docking studies could be performed for 4-(2,3-Epoxypropoxy)carbazole to identify potential protein targets. These simulations can reveal favorable binding poses and highlight key interactions, such as hydrogen bonds or π-π stacking from the carbazole ring, that stabilize the complex before the epoxy group reacts to form a covalent linkage. This information is critical for understanding its mechanism of action and for designing derivatives with improved target specificity.

Future Directions and Emerging Research Avenues

Development of Novel 4-(2,3-Epoxypropoxy)carbazole Derivatives with Enhanced Efficacy

The development of novel derivatives of 4-(2,3-epoxypropoxy)carbazole is a primary focus for enhancing its therapeutic efficacy. The core carbazole (B46965) structure is a key motif in many biologically active compounds, both natural and synthetic. nih.gov Researchers are actively exploring modifications to the carbazole skeleton to improve its pharmacological properties.

One promising approach involves the synthesis of derivatives with enhanced anti-cancer and anti-migratory activities. nih.govnih.gov For instance, a new series of carbazole derivatives has been synthesized based on the efficacy of EHop-016, a known inhibitor of cancer cell migration. nih.govnih.gov Preliminary studies have shown that some of these new compounds exhibit moderate antiproliferative effects on breast cancer cell lines. nih.govnih.gov Specifically, compound 11b, a derivative, has demonstrated a four-fold improvement in inhibiting the activation of the Rho GTPase Rac1 compared to the lead compound EHop-016. nih.gov

Furthermore, the introduction of different functional groups to the carbazole nucleus is being investigated to create derivatives with a broader range of biological activities. These activities include antioxidant, anti-inflammatory, antibacterial, and anticonvulsant properties. nih.gov The cytotoxic activity of carbazole alkaloids has been linked to their polycyclic and planar aromatic structure, a feature that researchers are leveraging in the design of new anti-tumor agents. nih.govgoogle.com

Exploration of New Therapeutic Applications Beyond Cancer and Neuroprotection

While much of the research on 4-(2,3-epoxypropoxy)carbazole has centered on its potential in cancer treatment and neuroprotection, its unique chemical properties suggest a wider range of therapeutic applications. echemcom.com The carbazole ring is present in various medicinally active natural substances, and its derivatives have shown significant antibacterial and antifungal activity. pharmainfo.in

Recent studies have focused on synthesizing macrocyclic diamides based on the carbazole skeleton with thia- and oxy-linkage systems. These new compounds have demonstrated notable antimicrobial activity against human pathogenic bacteria. pharmainfo.in The introduction of imidazole (B134444) and 1,2,4-triazole (B32235) moieties into carbazoles has also been shown to increase their antibacterial and antifungal efficacy. pharmainfo.in

The antiplasmodial activity of carbazole compounds against strains of Plasmodium falciparum, the parasite responsible for malaria, is another promising area of investigation. pharmainfo.in Additionally, carbazole derivatives are being explored for their potential as anti-diabetic, anti-inflammatory, and anti-histaminic agents. echemcom.com

Integration into Next-Generation Organic Electronic Devices

The exceptional electronic properties of 4-(2,3-epoxypropoxy)carbazole and its derivatives make them prime candidates for integration into next-generation organic electronic devices. chemimpex.comdatavagyanik.com These compounds are utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and photorefractive polymers. chemimpex.comresearchgate.net

In the realm of OLEDs and OPVs, carbazole derivatives serve as efficient hole transport materials, enhancing the stability and efficiency of these devices. chemimpex.com Their high thermal stability, excellent photoconductivity, and superior dielectric characteristics are key to their performance. datavagyanik.com The growing demand for advanced semiconductors, driven by the expansion of 5G networks and smart technologies, is expected to fuel further research and application in this area. datavagyanik.com

Carbazole-containing polymers are also central to the field of photorefractive materials, which have potential applications in data storage, pattern recognition, and self-pumped phase conjugation. dtic.milaip.org Researchers are developing new polymeric materials with covalently attached non-linear optical and charge transport components, using the carbazole moiety as a key building block. dtic.mil

Advanced Biocatalytic Approaches for Enantioselective Synthesis

The enantioselective synthesis of 4-(2,3-epoxypropoxy)carbazole is crucial for its application in pharmaceuticals, as different enantiomers can exhibit distinct pharmacological properties. Biocatalytic methods are emerging as powerful tools for achieving high enantioselectivity in chemical synthesis. nih.gov

While traditional synthetic routes often produce racemic mixtures, biocatalysis offers a more sustainable and efficient alternative. nih.gov Current research is exploring the use of enzymes for kinetic resolution and desymmetrization to produce enantioenriched atropisomers of carbazole derivatives. nih.gov Although the direct asymmetric construction of the atropisomeric bond through biocatalysis is still in its early stages, it represents a significant area for future development. nih.gov The use of engineered enzymes, such as halogenases, has shown promise in the atroposelective synthesis of related compounds, indicating a potential pathway for carbazole derivatives. nih.gov

Mechanistic Studies at the Molecular and Cellular Levels

A deeper understanding of the mechanisms of action of 4-(2,3-epoxypropoxy)carbazole and its derivatives at the molecular and cellular levels is essential for optimizing their therapeutic and electronic applications. mdpi.com In biological systems, the epoxide ring of the molecule can interact with nucleophilic sites in biomolecules, leading to the formation of covalent bonds and disruption of normal cellular functions.

Studies have shown that carbazole derivatives can modulate critical signaling pathways, such as the PI3K/Akt/mTOR and JAK/STAT pathways, which are fundamental for the growth and survival of tumor cells. mdpi.com For example, the carbazole alkaloid mahanine (B1683992) has been shown to have antiproliferative activity by targeting these pathways. mdpi.com Further research is needed to elucidate the precise molecular targets and interactions that underlie the diverse biological activities of these compounds. mdpi.commdpi-res.com

Sustainable Synthesis Methodologies and Green Chemistry Principles

The development of sustainable and environmentally friendly synthesis methods for 4-(2,3-epoxypropoxy)carbazole is a key area of ongoing research. google.comsci-hub.se Traditional synthesis routes often involve the use of hazardous solvents and reagents. google.com Green chemistry principles are being applied to develop more eco-friendly processes.

One approach involves the use of environmentally benign solvents, such as water and isopropyl alcohol, in the synthesis process. google.comsci-hub.se Microwave-assisted synthesis is another green technique that has been shown to improve reaction yields and reduce the use of solvents and bases. rsc.org Furthermore, the development of metal-free, one-pot hydroarylation protocols offers a more efficient and sustainable route to N-heterocycles fused with carbazole. rsc.org These advancements not only reduce the environmental impact of the synthesis process but also make it more cost-effective and scalable for industrial applications. datavagyanik.comgoogle.com

Q & A

Q. What are the standard synthetic protocols for preparing 4-(2,3-Epoxypropoxy)carbazole, and what factors influence reaction yield and purity?

The synthesis typically involves reacting hydroxycarbazole with epichlorohydrin under alkaline conditions. For example, a mixture of hydroxycarbazole, dioxane, and 1N NaOH is stirred with epichlorohydrin at 40–45°C for 2 hours. The product is extracted with methylene chloride, dried, and crystallized, yielding ~16.8 g of the compound. Key factors include reaction temperature, stoichiometric ratios, and solvent choice, as deviations can reduce yield or introduce impurities . Alternative methods involve refluxing intermediates in DMSO for 18 hours, achieving ~65% yield after crystallization .

Q. How is 4-(2,3-Epoxypropoxy)carbazole characterized structurally, and what analytical techniques confirm its purity?

Structural confirmation relies on NMR (¹H/¹³C) to verify the epoxypropoxy and carbazole moieties. Melting point analysis (e.g., 141–143°C) and HPLC are critical for assessing purity. Impurity profiling, such as residual epichlorohydrin or unreacted hydroxycarbazole, requires GC-MS or LC-MS . Crystallization from water-ethanol mixtures enhances purity .

Advanced Research Questions

Q. What methodologies are employed to utilize 4-(2,3-Epoxypropoxy)carbazole in CO₂ cycloaddition reactions, and how do catalyst design parameters affect reaction efficiency?

The compound reacts with CO₂ to form cyclic carbonates (e.g., 4-CDO) using hierarchical porous catalysts like CN@MIL. Optimized CN@MIL (400, 0.67, 30) achieves 96% yield under mild, co-catalyst-free conditions. Catalyst design focuses on pore structure (enhancing mass transfer) and N-doped active sites (stabilizing intermediates). Reaction parameters include 30°C, 1 bar CO₂, and 24-hour reaction time .

Q. How can researchers address discrepancies in catalytic yields when using 4-(2,3-Epoxypropoxy)carbazole in different reaction systems?

Discrepancies arise from variations in catalyst porosity, solvent polarity, or CO₂ pressure. Systematic optimization involves:

  • Comparing catalyst batch reproducibility (e.g., BET surface area analysis).
  • Screening solvents (e.g., DMF vs. acetonitrile) for epoxide activation.
  • Adjusting CO₂ pressure (1–10 bar) to balance kinetics and thermodynamics .

Q. What strategies are effective for synthesizing enantiomerically pure derivatives of 4-(2,3-Epoxypropoxy)carbazole, and how does stereochemistry impact pharmacological activity?

Chiral resolution using HPLC with chiral stationary phases or asymmetric synthesis with enantiopure catalysts can isolate (R)- and (S)-enantiomers. The (S)-enantiomer of carvedilol (derived from this compound) exhibits 200× higher β-blocking activity than the (R)-form. Stereochemical analysis via circular dichroism (CD) or X-ray crystallography is critical for pharmacological studies .

Q. What are the best practices for detecting and quantifying 4-(2,3-Epoxypropoxy)carbazole as a process-related impurity in pharmaceuticals like carvedilol?

Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Reference standards (e.g., Carvedilol Impurity C, ACI 031012) enable quantification at ppm levels. Method validation includes spike-recovery tests and LOQ/LOD determination (typically <0.1% w/w). Mass spectrometry confirms identity in complex matrices .

Q. How does the electronic and steric environment of 4-(2,3-Epoxypropoxy)carbazole influence its reactivity in nucleophilic ring-opening reactions?

The carbazole group’s electron-withdrawing effect activates the epoxide ring for nucleophilic attack. Steric hindrance at the 4-position directs nucleophiles (e.g., isopropylamine) to the less hindered oxirane carbon. Kinetic studies using in-situ FTIR or NMR reveal rate constants dependent on solvent polarity and nucleophile strength (e.g., amines vs. thiols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.